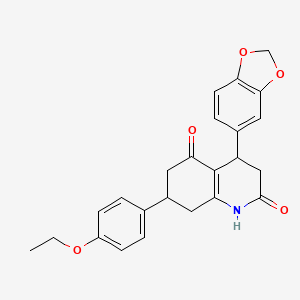

4-(1,3-苯并二氧杂环-5-基)-7-(4-乙氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a quinoline derivative, a class of compounds known for their interesting chemical and physical properties and wide range of applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves complex cyclization and functionalization reactions. For instance, the Biginelli reaction, a one-pot synthesis involving condensation of aromatic aldehydes, β-keto esters, and urea or thioureas, is a common method for synthesizing quinolines, as demonstrated in the synthesis of pyrimido[5,4-c]quinolin-5-ones (Rajanarendar et al., 2010).

Molecular Structure Analysis

Quinoline derivatives often have a complex molecular structure with multiple fused rings. The structure of similar compounds, such as tetrahydrobenzo[h]quinoline, reveals significant buckling due to the presence of ethylene fragments and substituents like the cyanide group, which affects the overall molecular conformation (Asiri et al., 2011).

Chemical Reactions and Properties

Quinolines undergo various chemical reactions, including hydrolysis, photolysis, and reactions with nucleophiles. For instance, the hydrolysis of a quinol ester in aqueous solutions leads to the formation of oxenium ion intermediates, demonstrating the reactivity of the quinoline core (Wang et al., 2009).

科学研究应用

喹啉衍生物作为缓蚀剂

喹啉及其衍生物,包括类似于 4-(1,3-苯并二氧杂环-5-基)-7-(4-乙氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮的化合物,被广泛用作防腐蚀材料。它们的高电子密度和通过配位键与金属表面形成稳定的螯合配合物的 ability 使它们对金属腐蚀有效。这篇综合综述详细介绍了腐蚀抑制的各个方面以及喹啉基化合物在防止腐蚀中的应用,突出了它们在该领域的意义 (Verma, Quraishi, & Ebenso, 2020)。

喹喔啉及其类似物在药物化学中的应用

喹喔啉衍生物与喹啉衍生物具有相似的结构,表现出广泛的生物医学应用,包括抗微生物活性以及对慢性病和代谢性疾病的治疗。喹喔啉结构的修饰可以产生具有显着药用价值的化合物,这强调了从喹啉及其衍生物开发新治疗剂的潜力 (Pereira et al., 2015)。

喹唑啉和嘧啶在光电材料中的应用

喹唑啉衍生物在电子器件中的合成和应用值得注意,突出了它们在新型光电材料创造中的作用。已证明将喹唑啉和嘧啶片段掺入 π 扩展共轭体系对于开发有机发光二极管 (OLED) 的材料很有价值,包括高效的红色磷光 OLED 和非线性光学材料的潜在结构。这篇综述表明喹唑啉衍生物对光电技术进步的重大影响 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

异喹啉衍生物在现代治疗中的应用

异喹啉衍生物与喹啉密切相关,因其鲜为人知的生物活性而受到关注,包括抗真菌、抗帕金森氏症和抗结核活性等。这篇综述强调了异喹啉及其合成衍生物在药物治疗应用中的重要性,展示了包括喹啉衍生物在内的这些化合物可以提供的广泛治疗潜力 (Danao et al., 2021)。

属性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-2-28-17-6-3-14(4-7-17)16-9-19-24(20(26)10-16)18(12-23(27)25-19)15-5-8-21-22(11-15)30-13-29-21/h3-8,11,16,18H,2,9-10,12-13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVIDPDUXIGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)

![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)